molecular formula C22H17N3O6S B15008225 3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

Katalognummer: B15008225
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: JHPIOVDHSWPOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole is a complex organic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products, often considered a “privileged scaffold” in drug discovery due to their biological and pharmaceutical importance . This compound features a benzyl group, a methylbenzenesulfonyl group, and two nitro groups attached to the indole core, making it a highly functionalized molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole can be achieved through a multi-step process involving Fischer indolisation and N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with benzyl halides introduces the benzyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indolisation and N-alkylation steps to maximize yield and minimize by-products. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzyl and methylbenzenesulfonyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Benzyl-1-(4-methylbenzenesulfonyl)-4,6-dinitro-1H-indole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methylbenzenesulfonyl groups makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C22H17N3O6S

Molekulargewicht

451.5 g/mol

IUPAC-Name

3-benzyl-1-(4-methylphenyl)sulfonyl-4,6-dinitroindole

InChI

InChI=1S/C22H17N3O6S/c1-15-7-9-19(10-8-15)32(30,31)23-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(24(26)27)13-21(22)25(28)29/h2-10,12-14H,11H2,1H3

InChI-Schlüssel

JHPIOVDHSWPOTD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.